REACTION_CXSMILES
|
C(N[CH:5]([CH3:7])[CH3:6])(C)C.[Cl:8][C:9]1[CH:17]=C[C:12]([C:13]([OH:15])=[O:14])=[C:11](C)[CH:10]=1.CI>O1CCCC1.C([Li])CCC.CCCCCC>[Cl:8][C:9]1[CH:10]=[CH:11][C:12]([C:13]([OH:15])=[O:14])=[C:7]([CH2:5][CH3:6])[CH:17]=1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
9.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
42 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C(=O)O)C=C1)C
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 15 minutes at 0°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The starting material is prepared
|
Type
|
ADDITION
|
Details
|
are slowly added
|
Type
|
TEMPERATURE
|
Details
|
cooled to -70°
|
Type
|
TEMPERATURE
|
Details
|
to warm to 0°
|
Type
|
CUSTOM
|
Details
|
quenched with water
|
Type
|
CUSTOM
|
Details
|
the aqueous layer separated
|
Type
|
EXTRACTION
|
Details
|
It is extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
the extract dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C(=O)O)C=C1)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |